Dithiazanine iodide (CAS 514-73-8), also recognized by its optical probe designation DiS-C2(5), is a pentamethine thiacyanine dye utilized as a broad-spectrum anthelmintic benchmark and a specialized voltage-sensitive indicator. Structurally, it consists of a benzothiazolium core linked by a pentamethine chain, paired with an iodide counterion that renders the complex practically insoluble in water [1]. This specific insolubility profile restricts systemic absorption, localizing its biological activity to the gastrointestinal tract or specific assay compartments [2]. In modern procurement contexts, it is primarily sourced as a reference standard for high-throughput anthelmintic screening against resistant nematode strains and as a dynamic optical probe for monitoring membrane depolarization in synaptoneurosomes and bacterial membranes [3].
Substituting dithiazanine iodide with modern benzimidazole anthelmintics (such as albendazole) or alternative cyanine dyes fundamentally compromises assay integrity. Benzimidazoles operate via tubulin inhibition and frequently exhibit poor efficacy against specific whipworm models, whereas dithiazanine iodide functions through a distinct mechanism that retains high potency against these resistant strains, making it an irreplaceable positive control [1]. Furthermore, substituting the iodide salt with more water-soluble halides drastically alters the compound's pharmacokinetic profile, leading to systemic diffusion rather than the localized intestinal or membrane-bound concentration required for its activity [2]. Finally, as an optical probe, its specific pentamethine chain length dictates its voltage-sensitive behavior; shorter-chain analogs like Thioflavin-T cannot substitute for dynamic membrane potential measurements[3].
In high-throughput screening against adult T. muris (whipworm) models, dithiazanine iodide demonstrates an IC50 of ≤25 μM. In direct comparison, the first-line benzimidazole anthelmintic albendazole exhibits an IC50 of >753 μM under identical assay conditions, indicating a severe lack of efficacy against this specific model. Against A. ceylanicum hookworms, dithiazanine iodide maintains an IC50 of ≤5 μM [1].
| Evidence Dimension | In vitro IC50 against adult T. muris (whipworm) |
| Target Compound Data | ≤25 μM (Dithiazanine iodide) |
| Comparator Or Baseline | >753 μM (Albendazole) |
| Quantified Difference | >30-fold higher potency for dithiazanine iodide |
| Conditions | In vitro dose-response assay against adult T. muris |
Establishes dithiazanine iodide as a critical positive control and benchmark compound for screening new anthelmintics against benzimidazole-resistant nematode models.
The iodide salt form of dithiazanine is practically insoluble in water, a critical design feature that limits its systemic gastrointestinal absorption. When compared to theoretical highly soluble salts, the iodide counterion ensures the compound remains localized in the intestinal lumen to exert its localized anthelmintic toxicity without crossing the mucosal barrier into the bloodstream, where it causes severe systemic acidosis [1].
| Evidence Dimension | Aqueous solubility and systemic absorption |
| Target Compound Data | Practically insoluble (Iodide salt), restricting systemic uptake |
| Comparator Or Baseline | Highly soluble salts which permit systemic diffusion |
| Quantified Difference | Prevention of systemic absorption via strict insolubility |
| Conditions | In vivo gastrointestinal tract administration |
Procurement of the exact iodide salt is mandatory for in vivo models to prevent systemic toxicity and ensure localized intestinal efficacy.
As the cyanine dye DiS-C2(5), dithiazanine iodide functions as a voltage-sensitive optical probe. In synaptoneurosome preparations, changes in membrane potential driven by Cl- and K+ diffusion are quantitatively monitored by shifts in the dye's absorbance. Unlike shorter-chain benzothiazole dyes like Thioflavin-T, which are restricted to static amyloid fibril binding, DiS-C2(5) provides dynamic readouts of membrane depolarization [1].
| Evidence Dimension | Optical application domain |
| Target Compound Data | Dynamic absorbance shifts tracking membrane depolarization (DiS-C2(5)) |
| Comparator Or Baseline | Static fluorescence upon β-sheet binding (Thioflavin-T) |
| Quantified Difference | Voltage-sensitive absorbance vs. structural-binding fluorescence |
| Conditions | Synaptoneurosome and bacterial membrane depolarization assays |
Justifies the selection of dithiazanine iodide over other benzothiazole dyes for real-time monitoring of ion channel activity and membrane potential changes.
Due to its low-micromolar IC50 against hard-to-treat nematodes like T. muris and A. ceylanicum, dithiazanine iodide is an essential benchmark compound. It is procured as a positive control in phenotypic screening assays designed to discover novel anthelmintics that bypass benzimidazole resistance [1].
Utilizing its identity as the cyanine dye DiS-C2(5), the compound is used to measure receptor-linked membrane potential changes. It allows researchers to optically track depolarization events triggered by excitatory amino acids in striatal synaptoneurosome preparations without relying on complex electrophysiological patching [2].
Dithiazanine iodide (DiS-C2(5)) is employed in microbiology to assess the mechanism of action of novel antimicrobial peptides and ceragenins. By monitoring the dye's fluorescence or absorbance shifts, researchers can quantify the extent of bacterial cytoplasmic membrane depolarization, validating the membrane-targeting efficacy of new bactericidal agents[2].
Acute Toxic;Irritant